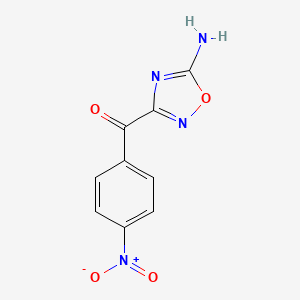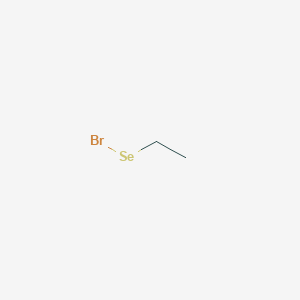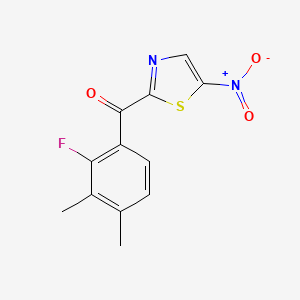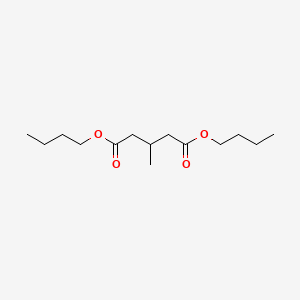
Dibutyl 3-methyphenanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 3-methyphenanedioate is an organic compound with the molecular formula C14H26O4 It is characterized by its ester functional groups and a phenanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 3-methyphenanedioate typically involves the esterification of 3-methyphenanedioic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-methyphenanedioic acid+2 butanolH2SO4Dibutyl 3-methyphenanedioate+water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using large reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess butanol and removal of water by distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 3-methyphenanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methyphenanedioic acid and butanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: 3-methyphenanedioic acid and butanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Dibutyl 3-methyphenanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Dibutyl 3-methyphenanedioate exerts its effects depends on its interaction with specific molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Similar ester structure but with a phthalate backbone.
Diethyl phthalate: Similar ester structure but with ethyl groups instead of butyl groups.
Dimethyl phthalate: Similar ester structure but with methyl groups instead of butyl groups.
Uniqueness
Dibutyl 3-methyphenanedioate is unique due to its specific phenanedioate backbone and the presence of butyl ester groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
56051-60-6 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
dibutyl 3-methylpentanedioate |
InChI |
InChI=1S/C14H26O4/c1-4-6-8-17-13(15)10-12(3)11-14(16)18-9-7-5-2/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
RTHAXUPRXCUHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC(C)CC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



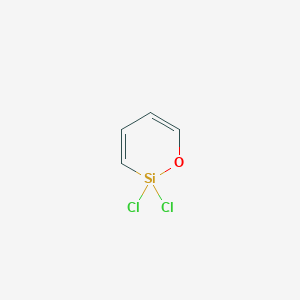
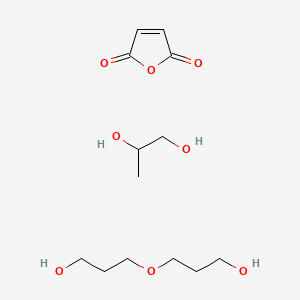

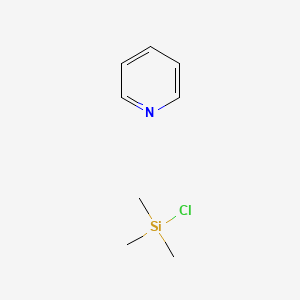
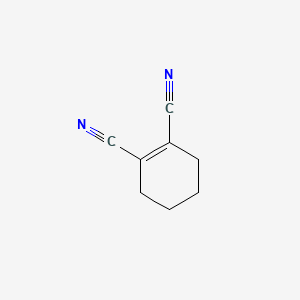
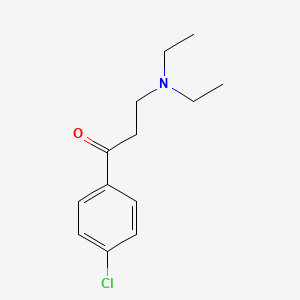
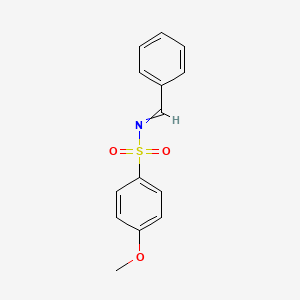

![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)

